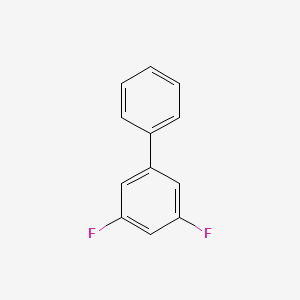

3,5-Difluorobiphenyl

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,3-difluoro-5-phenylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F2/c13-11-6-10(7-12(14)8-11)9-4-2-1-3-5-9/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPTWJHQTHSKJER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20515444 | |

| Record name | 3,5-Difluoro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20515444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62351-48-8 | |

| Record name | 3,5-Difluoro-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62351-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Difluoro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20515444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-Biphenyl, 3,5-difluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,5-Difluorobiphenyl: Chemical Properties, Structure, and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluorobiphenyl is a fluorinated aromatic compound that holds interest in the fields of medicinal chemistry and materials science. The strategic placement of fluorine atoms on one of the phenyl rings significantly influences its electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for the design of novel molecules with tailored characteristics. This technical guide provides a comprehensive overview of the chemical properties, molecular structure, and synthetic approaches for this compound, along with insights into its potential applications in drug discovery.

Chemical Properties and Structure

The physicochemical properties of this compound are summarized in the table below, providing a quantitative overview of its key characteristics.

| Property | Value |

| Molecular Formula | C₁₂H₈F₂ |

| Molecular Weight | 190.19 g/mol |

| Melting Point | 56-58 °C[1] |

| Boiling Point | 256 °C at 760 mmHg[1] |

| Density | 1.165 g/cm³[1] |

| Refractive Index | 1.535[1] |

| Flash Point | 89.5 °C[1] |

| CAS Number | 62351-48-8[2] |

Experimental Protocols

Synthesis of this compound via Suzuki-Miyaura Coupling

The most common and versatile method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid.

Reaction Scheme:

A general Suzuki-Miyaura coupling reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol (General Procedure):

A detailed, specific protocol for the synthesis of this compound was not found in the search results. However, a general procedure for Suzuki-Miyaura coupling reactions can be adapted.[3][4]

Materials:

-

1-Bromo-3,5-difluorobenzene (or 3,5-Difluorophenylboronic acid)

-

Phenylboronic acid (or a suitable phenyl halide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd/C)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Toluene, DMF, Dioxane/Water mixture)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dried Schlenk flask under an inert atmosphere, add 1-bromo-3,5-difluorobenzene (1 equivalent), phenylboronic acid (1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (2-3 equivalents).

-

Add the degassed solvent to the flask.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to afford pure this compound.

Spectroscopic Characterization

Detailed experimental protocols for the spectroscopic analysis of this compound are not explicitly provided in the search results. However, standard procedures for each technique would be followed.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be acquired by dissolving a small sample of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The spectrum would show characteristic signals for the aromatic protons, with coupling patterns influenced by the fluorine atoms.

-

¹³C NMR: The carbon-13 NMR spectrum, also obtained in a deuterated solvent, would reveal the number of unique carbon environments in the molecule. The carbon signals in the fluorinated ring would exhibit coupling with the fluorine atoms (C-F coupling).

Infrared (IR) Spectroscopy:

-

An FT-IR spectrum would be recorded using a sample prepared as a KBr pellet or a thin film. The spectrum would display characteristic absorption bands for C-H stretching of the aromatic rings, C=C stretching within the rings, and the C-F stretching vibrations.

Mass Spectrometry (MS):

-

Mass spectral analysis would be performed using techniques such as electron ionization (EI) or electrospray ionization (ESI). The mass spectrum would show the molecular ion peak (M⁺) at m/z corresponding to the molecular weight of this compound. Fragmentation patterns would provide further structural information. For instance, in the mass spectrum of 3,5-difluoroiodobenzene, a related compound, the expulsion of a CF₂ group has been observed.[5]

Applications in Drug Development and Biological Activity

The incorporation of a 3,5-difluorophenyl moiety is a strategy employed in medicinal chemistry to enhance the pharmacological properties of drug candidates. While direct biological activity data for this compound is scarce in the provided search results, the utility of this structural motif is evident in more complex molecules.

A notable example is the development of selective estrogen receptor downregulators (SERDs) for the treatment of breast cancer. A complex molecule containing a this compound core has been identified as a potent and orally bioavailable SERD. This suggests that the this compound scaffold can be a valuable starting point for the design of new therapeutic agents.

Furthermore, a study on fluorine-substituted NH₂-biphenyl-diarylpyrimidines as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 treatment demonstrated that double fluorination at the 3,5-positions of the phenyl ring significantly improved inhibitory activity.[6] Compounds with this substitution pattern exhibited EC₅₀ values in the nanomolar range.[6] This highlights the potential of the this compound unit in enhancing the potency of antiviral agents.

The logical workflow for exploring the potential of this compound in drug discovery is outlined below.

A logical workflow for the utilization of this compound in a drug discovery program.

Conclusion

This compound is a valuable building block for the synthesis of more complex molecules with potential applications in drug discovery and materials science. Its chemical properties are well-defined, and it can be reliably synthesized via established methods like the Suzuki-Miyaura coupling. While direct evidence of its biological activity is limited, the demonstrated efficacy of more complex molecules incorporating the this compound moiety underscores its importance as a privileged scaffold in medicinal chemistry. Further research into the direct biological effects of this compound and the development of detailed, optimized synthetic and analytical protocols will undoubtedly expand its utility for researchers and scientists in the field.

References

- 1. chegg.com [chegg.com]

- 2. This compound | 62351-48-8 [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to 3,5-Difluorobiphenyl (CAS: 62351-48-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-Difluorobiphenyl, a fluorinated aromatic compound with significant potential in materials science and pharmaceutical development. This document details its physicochemical properties, synthesis methodologies, spectroscopic data, and key applications, presenting the information in a clear and accessible format for laboratory and research use.

Core Physicochemical Data

This compound is a solid organic compound at room temperature. Its key properties are summarized in the table below for quick reference.

| Property | Value |

| CAS Number | 62351-48-8 |

| Molecular Formula | C₁₂H₈F₂ |

| Molecular Weight | 190.19 g/mol [1] |

| Melting Point | 56-58 °C[1] |

| Boiling Point | 256 °C at 760 mmHg[1] |

| Density | 1.165 g/cm³[1] |

| Refractive Index | 1.535[1] |

| Flash Point | 89.5 °C[1] |

| LogP | 3.63180[1] |

| IUPAC Name | 1,3-difluoro-5-phenylbenzene[1] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method offers high yields and good functional group tolerance. A general experimental protocol is outlined below.

Suzuki-Miyaura Coupling: An Experimental Protocol

This protocol describes the synthesis of this compound from 3,5-difluorophenylboronic acid and bromobenzene.

Materials:

-

3,5-Difluorophenylboronic acid

-

Bromobenzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tricyclohexylphosphine (PCy₃)

-

Potassium phosphate, hydrated (K₃PO₄·H₂O)

-

Toluene

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3,5-difluorophenylboronic acid (1.2 equivalents), bromobenzene (1.0 equivalent), potassium phosphate (2.0 equivalents), and a catalytic amount of palladium(II) acetate (e.g., 2 mol%) and tricyclohexylphosphine (e.g., 4 mol%).

-

Add anhydrous toluene to the flask.

-

Heat the reaction mixture to reflux (approximately 110 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification: The crude this compound can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield a crystalline solid.

References

Physical properties of 3,5-Difluorobiphenyl

An In-depth Technical Guide on the Physical Properties of 3,5-Difluorobiphenyl

This guide provides a comprehensive overview of the core physical properties of this compound, catering to researchers, scientists, and professionals in the field of drug development. The document details key physical constants, standardized experimental protocols for their determination, and expected spectroscopic characteristics.

Core Physical and Chemical Properties

This compound is an aromatic organic compound. Its physical state at standard temperature and pressure is a solid, a characteristic dictated by its molecular structure and intermolecular forces. The introduction of fluorine atoms onto the biphenyl scaffold significantly influences its electronic properties, polarity, and reactivity, making it a valuable intermediate in the synthesis of complex molecules, including pharmaceuticals and advanced materials.

Quantitative Data Summary

The key physical properties of this compound are summarized in the table below for quick reference.

| Property | Value |

| CAS Number | 62351-48-8 |

| Molecular Formula | C₁₂H₈F₂ |

| Molecular Weight | 190.19 g/mol |

| Melting Point | 56-58 °C |

| Boiling Point | 256 °C at 760 mmHg |

| Density | 1.165 g/cm³ |

| Refractive Index | 1.535 |

| Flash Point | 89.5 °C |

| LogP (Octanol-Water) | 3.632 |

Experimental Protocols for Physical Characterization

The following sections detail standardized methodologies for the determination of the key physical properties of solid organic compounds like this compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of purity.[1] A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure substance, whereas impurities tend to depress and broaden the melting range.[1][2]

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered. The open end of a glass capillary tube is tapped into the powder, and the tube is inverted and tapped to pack the solid into the closed end, achieving a column height of 1-2 mm.[2]

-

Apparatus Setup: The capillary tube is placed into a heating block apparatus (e.g., a Mel-Temp or similar device) adjacent to a calibrated thermometer.[1]

-

Measurement: The sample is heated rapidly to a temperature approximately 5°C below the expected melting point.[3] The heating rate is then reduced to a constant 1-2°C per minute to ensure thermal equilibrium between the sample and the heating block.[1][3]

-

Data Recording: Two temperatures are recorded: T₁, the temperature at which the first drop of liquid appears, and T₂, the temperature at which the last crystal melts completely. The melting point is reported as the range T₁–T₂.[1]

Density Determination (Gas Pycnometer Method)

Gas pycnometry is a standard and precise technique for determining the density of a solid powder by measuring the volume of gas it displaces.[4]

Methodology:

-

Sample Preparation: A known mass of dry this compound powder is weighed accurately and placed into the sample cell of the gas pycnometer.[5]

-

System Purge: The system is purged with a non-reactive gas, typically helium, to remove air and any adsorbed moisture from the sample surface.

-

Measurement Cycle: The instrument pressurizes a reference cell of a known volume (Vᵣ) to an initial pressure (P₁). A valve is then opened, allowing the gas to expand into the sample cell containing the solid.

-

Volume Calculation: The system measures the final equilibrium pressure (P₂). The volume of the solid sample (Vₛ) is calculated based on the pressure drop, using the principles of the ideal gas law. The instrument software typically performs this calculation automatically.[4]

-

Density Calculation: The density (ρ) is calculated by dividing the initial mass of the sample by its measured volume.

Solubility Determination

Solubility provides crucial information for reaction setup, purification, and formulation. A general qualitative and semi-quantitative procedure is as follows.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) is selected.

-

Qualitative Assessment: A small, weighed amount of this compound (e.g., 10 mg) is placed in a test tube. A small volume of the selected solvent (e.g., 1 mL) is added.[6]

-

Observation: The tube is agitated vigorously at a constant temperature.[7] The compound's solubility is observed and categorized (e.g., soluble, partially soluble, insoluble).

-

Quantitative Measurement (Shake-Flask Method): To determine a precise solubility value, an excess amount of the solid is added to a known volume of the solvent in a sealed flask. The mixture is agitated at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.[8] The saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the filtrate is determined analytically (e.g., by UV-Vis spectroscopy or by evaporating the solvent and weighing the residue).[9]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the molecular structure and identity of a compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For a solid sample like this compound, the KBr pellet method is standard.[10]

Experimental Protocol (KBr Pellet Method):

-

Sample Preparation: Approximately 1-2 mg of this compound is mixed and finely ground with ~100-200 mg of high-purity, dry potassium bromide (KBr) powder in an agate mortar.[10][11]

-

Pellet Formation: The fine powder mixture is transferred to a pellet die. The die is placed in a hydraulic press and subjected to high pressure (typically 8-10 tons) to form a thin, transparent, or translucent pellet.[12]

-

Spectral Acquisition: A background spectrum of a pure KBr pellet is first recorded. The sample pellet is then placed in the spectrometer's sample holder, and the FT-IR spectrum is acquired over the mid-infrared range (typically 4000-400 cm⁻¹).[13]

Expected Spectrum: The IR spectrum of this compound is expected to show characteristic absorption bands for:

-

C-H stretching (aromatic): Above 3000 cm⁻¹

-

C=C stretching (aromatic): In the 1600-1450 cm⁻¹ region

-

C-F stretching (aryl fluoride): Strong absorptions in the 1300-1100 cm⁻¹ region

-

C-H bending (out-of-plane): In the 900-675 cm⁻¹ region, indicative of the substitution pattern on the aromatic rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Experimental Protocol:

-

Sample Preparation: A small amount of this compound (typically 5-20 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube. A small amount of a reference standard like tetramethylsilane (TMS) may be added.

-

¹H NMR Acquisition: The sample is placed in the NMR spectrometer, and the ¹H spectrum is acquired. Key parameters include the pulse angle (typically 45° or 90°), acquisition time, and relaxation delay.[14]

-

¹³C NMR Acquisition: The ¹³C spectrum is then acquired. Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom, which also provides a signal enhancement via the Nuclear Overhauser Effect (NOE).[14]

Expected Spectra:

-

¹H NMR: The spectrum will show signals in the aromatic region (typically 7.0-8.0 ppm). The precise chemical shifts and coupling patterns (multiplicities) will be determined by the electronic effects of the fluorine atoms and the through-bond coupling between adjacent protons (J-coupling). Protons on the fluorinated ring will also exhibit coupling to the ¹⁹F nuclei.

-

¹³C NMR: The spectrum will display distinct signals for each chemically non-equivalent carbon atom. The carbons directly bonded to fluorine will appear as doublets due to one-bond ¹³C-¹⁹F coupling, and their chemical shifts will be significantly influenced by the high electronegativity of fluorine.

Visualized Workflow

The following diagram illustrates a standard workflow for the synthesis and subsequent physical characterization of an organic compound such as this compound.

Caption: Workflow for Synthesis and Physical Characterization.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. chm.uri.edu [chm.uri.edu]

- 3. Melting point determination - A.KRÜSS Optronic [kruess.com]

- 4. usp.org [usp.org]

- 5. che.utah.edu [che.utah.edu]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. quora.com [quora.com]

- 10. What Is The Kbr Method? A Guide To Ftir Sample Prep For Solid Materials - Kintek Solution [kindle-tech.com]

- 11. shimadzu.com [shimadzu.com]

- 12. How Do You Prepare Kbr Pellets For Ftir? Master The Technique For High-Quality Ir Analysis - Kintek Solution [kindle-tech.com]

- 13. scienceijsar.com [scienceijsar.com]

- 14. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

3,5-Difluorobiphenyl: A Technical Overview of its Core Molecular Attributes

For researchers, scientists, and professionals engaged in drug development, a precise understanding of the fundamental physicochemical properties of chemical entities is paramount. This technical guide provides an in-depth look at the molecular weight and chemical formula of 3,5-Difluorobiphenyl, a fluorinated organic compound of interest in various research and development applications.

Quantitative Molecular Data

The core molecular attributes of this compound are summarized in the table below. This data provides a foundational quantitative reference for experimental design and theoretical calculations.

| Property | Value |

| Molecular Weight | 190.19 g/mol [1] |

| Chemical Formula | C₁₂H₈F₂ |

| CAS Registry Number | 62351-48-8[1][2] |

Experimental Protocols

The determination of the molecular weight and formula of this compound is typically achieved through standard analytical chemistry techniques. High-resolution mass spectrometry (HRMS) is a primary method for accurately determining the molecular weight, providing a basis for the elucidation of the elemental composition. The chemical formula is further confirmed through elemental analysis, which quantitatively measures the percentage of carbon, hydrogen, and fluorine in a pure sample of the compound. These experimental values are then compared against the theoretical values calculated from the proposed chemical structure.

Logical Relationship of Core Attributes

The relationship between the common name of the compound and its fundamental molecular properties can be visualized as a direct logical flow. The chemical name dictates the atomic composition, which in turn defines the chemical formula and the calculated molecular weight.

Caption: Relationship between compound name, formula, and molecular weight.

References

Spectroscopic Analysis of 3,5-Difluorobiphenyl: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 3,5-difluorobiphenyl, a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and liquid crystals. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.61 - 7.55 | m | H-2', H-6' | |

| 7.49 - 7.42 | m | H-3', H-4', H-5' | |

| 7.28 | tt | J = 9.1, 2.3 | H-4 |

| 7.18 | ddd | J = 8.2, 2.3, 1.0 | H-2, H-6 |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 163.5 (dd, J = 247.5, 12.5 Hz) | C-3, C-5 |

| 143.8 (t, J = 9.4 Hz) | C-1 |

| 139.1 | C-1' |

| 129.2 | C-3', C-5' |

| 128.9 | C-4' |

| 127.2 | C-2', C-6' |

| 112.4 (dd, J = 21.1, 6.2 Hz) | C-4 |

| 109.8 (t, J = 25.9 Hz) | C-2, C-6 |

Solvent: CDCl₃, ¹H Decoupled

Table 3: ¹⁹F NMR Spectral Data of this compound

| Chemical Shift (δ) ppm |

| -110.1 |

Solvent: CDCl₃, Reference: CFCl₃ at 0.00 ppm

Table 4: Infrared (IR) Absorption Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3070 | Weak | Aromatic C-H Stretch |

| 1625, 1590, 1450 | Medium-Strong | Aromatic C=C Bending |

| 1310 | Strong | C-F Stretch |

| 860 | Strong | C-H Out-of-plane Bending |

Table 5: Mass Spectrometry (MS) Fragmentation Data of this compound

| m/z | Relative Intensity (%) | Assignment |

| 190 | 100 | [M]⁺ (Molecular Ion) |

| 171 | 15 | [M - F]⁺ |

| 152 | 10 | [M - 2F]⁺ or [M - HF - F]⁺ |

| 95 | 20 | [C₆H₄F]⁺ |

| 75 | 12 | [C₆H₃]⁺ |

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : A sample of this compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0 ppm). The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation : NMR spectra are typically recorded on a spectrometer operating at a field strength of 300 MHz or higher for protons.

-

¹H NMR Acquisition : The proton NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width is set to cover the aromatic region (typically 0-10 ppm).

-

¹³C NMR Acquisition : The carbon NMR spectrum is acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is generally required due to the lower natural abundance of the ¹³C isotope.

-

¹⁹F NMR Acquisition : The fluorine NMR spectrum is recorded with proton decoupling. The chemical shifts are referenced to an external standard, typically trichlorofluoromethane (CFCl₃).

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation : A small amount of liquid this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, a solution of the compound in a volatile solvent like chloroform can be deposited on a salt plate, and the solvent allowed to evaporate. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

-

Instrumentation : An FT-IR (Fourier Transform Infrared) spectrometer is used to record the spectrum. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first and automatically subtracted from the sample spectrum.

-

Data Acquisition : The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

2.3 Mass Spectrometry (MS)

-

Sample Introduction : A dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer. For gas chromatography-mass spectrometry (GC-MS), the sample is injected into the GC, where it is vaporized and separated before entering the mass spectrometer.

-

Ionization : Electron Impact (EI) is a common ionization technique for this type of molecule. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation of the molecule.

-

Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection : The abundance of each ion is measured by a detector, generating a mass spectrum which is a plot of relative intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like this compound.

Synthesis of 3,5-Difluorobiphenyl from 3,5-Difluoroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthetic pathways for producing 3,5-difluorobiphenyl, a valuable intermediate in pharmaceutical and agrochemical research, starting from 3,5-difluoroaniline. The guide covers the essential diazotization of the aniline precursor followed by two primary coupling methodologies: the Gomberg-Bachmann reaction and the more contemporary Suzuki-Miyaura cross-coupling reaction. This document provides detailed experimental protocols, quantitative data summaries, and visual representations of the chemical processes to aid researchers in their synthetic endeavors.

Overview of Synthetic Pathways

The synthesis of this compound from 3,5-difluoroaniline is a two-step process. The initial and critical step is the conversion of the primary aromatic amine group of 3,5-difluoroaniline into a diazonium salt. This reactive intermediate, the 3,5-difluorobenzenediazonium salt, is then coupled with a phenyl group donor to form the target biphenyl structure. This guide explores two established methods for the second step: the radical-based Gomberg-Bachmann reaction and the palladium-catalyzed Suzuki-Miyaura coupling.

Caption: Overall synthetic workflow.

Step 1: Diazotization of 3,5-Difluoroaniline

The conversion of 3,5-difluoroaniline to its corresponding diazonium salt is the cornerstone of this synthetic sequence. Diazonium salts are versatile intermediates in organic synthesis. For the subsequent coupling reactions, the tetrafluoroborate salt is often preferred due to its relative stability compared to other diazonium salts.

Experimental Protocol: Preparation of 3,5-Difluorobenzenediazonium Tetrafluoroborate

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 3,5-difluoroaniline (1.0 eq).

-

Acidification: Cool the flask in an ice-salt bath to 0-5 °C. Slowly add a 48% aqueous solution of tetrafluoroboric acid (HBF4) (2.5-3.0 eq) while maintaining the temperature below 5 °C.

-

Diazotization: Prepare a solution of sodium nitrite (NaNO2) (1.1-1.2 eq) in a minimal amount of cold water. Add this solution dropwise to the aniline-acid mixture over 30-60 minutes, ensuring the temperature does not exceed 5 °C.

-

Precipitation and Isolation: After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C. The 3,5-difluorobenzenediazonium tetrafluoroborate will precipitate as a solid. Collect the solid by vacuum filtration.

-

Washing and Drying: Wash the collected solid with cold diethyl ether and then dry it under vacuum at room temperature. The product should be used promptly in the next step due to the inherent instability of diazonium salts.

| Parameter | Value |

| Reactants | 3,5-Difluoroaniline, Tetrafluoroboric Acid, Sodium Nitrite |

| Stoichiometry | 1.0 : 2.5-3.0 : 1.1-1.2 |

| Temperature | 0-5 °C |

| Reaction Time | 1-1.5 hours |

| Typical Yield | 85-95% |

Table 1: Summary of quantitative data for the diazotization of 3,5-difluoroaniline.

Step 2: Coupling Reactions

Gomberg-Bachmann Reaction

The Gomberg-Bachmann reaction is a classical method for the arylation of aromatic compounds via a radical mechanism. While it offers a straightforward approach, it is often plagued by low yields.[1]

Caption: Gomberg-Bachmann reaction workflow.

-

Reaction Setup: In a two-necked round-bottom flask, suspend the freshly prepared 3,5-difluorobenzenediazonium tetrafluoroborate (1.0 eq) in a large excess of benzene, which acts as both the solvent and the reactant.

-

Reaction Initiation: To the vigorously stirred suspension, add a solution of sodium hydroxide (2.0 eq) in water dropwise at room temperature. The evolution of nitrogen gas should be observed.

-

Reaction Progression: Continue stirring at room temperature for 1-2 hours after the gas evolution ceases.

-

Work-up: Separate the organic layer. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Purification: Remove the excess benzene by distillation. The crude product can be purified by column chromatography on silica gel or by vacuum distillation to afford this compound.

| Parameter | Value |

| Reactants | 3,5-Difluorobenzenediazonium Tetrafluoroborate, Benzene, Sodium Hydroxide |

| Stoichiometry | 1.0 : large excess : 2.0 |

| Temperature | Room Temperature |

| Reaction Time | 1-2 hours |

| Typical Yield | < 40%[1] |

Table 2: Summary of quantitative data for the Gomberg-Bachmann reaction.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a highly efficient and versatile palladium-catalyzed cross-coupling reaction. Using the diazonium salt as a coupling partner offers a modern and often higher-yielding alternative to the Gomberg-Bachmann reaction.

Caption: Suzuki-Miyaura coupling workflow.

-

Reaction Setup: In a Schlenk flask, combine phenylboronic acid (1.2-1.5 eq), a suitable base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) (2.0-3.0 eq), and a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (1-5 mol%), in a degassed solvent system (e.g., a mixture of toluene and water, or dioxane).

-

Substrate Addition: Prepare a solution of 3,5-difluorobenzenediazonium tetrafluoroborate (1.0 eq) in a suitable solvent (e.g., acetonitrile or DMF). Add this solution to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours.

-

Work-up: Cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: After removing the solvent under reduced pressure, purify the crude product by column chromatography on silica gel to obtain pure this compound.

| Parameter | Value |

| Reactants | 3,5-Difluorobenzenediazonium Tetrafluoroborate, Phenylboronic Acid, Base, Palladium Catalyst |

| Stoichiometry | 1.0 : 1.2-1.5 : 2.0-3.0 : 0.01-0.05 |

| Temperature | 80-100 °C |

| Reaction Time | 2-12 hours |

| Typical Yield | 60-90% (estimated based on similar couplings) |

Table 3: Summary of quantitative data for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This technical guide provides a comprehensive overview of the synthesis of this compound from 3,5-difluoroaniline. The initial diazotization of 3,5-difluoroaniline is a well-established and high-yielding reaction. For the subsequent C-C bond formation, the Suzuki-Miyaura cross-coupling is generally the preferred method due to its higher yields and broader functional group tolerance compared to the classical Gomberg-Bachmann reaction. The choice of method will ultimately depend on the specific requirements of the researcher, including available resources and desired product purity. The provided protocols and data serve as a valuable resource for scientists engaged in the synthesis of fluorinated biphenyl compounds.

References

An In-depth Technical Guide to 3,5-Difluorobiphenyl: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Difluorobiphenyl is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. The strategic placement of fluorine atoms on one of the phenyl rings imparts unique physicochemical properties that can enhance molecular stability, lipophilicity, and binding affinity in drug candidates. This technical guide provides a comprehensive overview of the discovery, historical context, and detailed synthetic methodologies for this compound. It includes a comparative analysis of key synthetic routes, quantitative data, and detailed experimental protocols. Furthermore, this guide explores its applications in drug development and highlights its role as a valuable building block in the synthesis of complex organic molecules.

Introduction

The introduction of fluorine into organic molecules has become a cornerstone of modern drug design and materials science. The unique properties of fluorine, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence the biological activity and physical characteristics of a compound. This compound, with its distinct substitution pattern, serves as a key intermediate in the synthesis of a variety of functional molecules. While the historical record of its initial discovery is not extensively documented in readily available literature, its emergence is intrinsically linked to the broader development of fluorination techniques and cross-coupling reactions in organic chemistry.

The primary synthetic strategies for this compound revolve around the formation of the biphenyl bond, with the Suzuki-Miyaura coupling, Grignard reaction, and Ullmann reaction being the most prominent methods. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to functional groups.

Physicochemical Properties

Quantitative data for this compound is crucial for its application and further chemical modifications. The following table summarizes its key physical and chemical properties.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₈F₂ | N/A |

| Molecular Weight | 190.19 g/mol | N/A |

| CAS Number | 62351-48-8 | [1] |

| Appearance | Data not available | N/A |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Density | Data not available | N/A |

Note: Specific experimental data for the physical properties of this compound are not widely reported in the currently available literature. The data for the isomeric 3,3'-Difluorobiphenyl is sometimes mistakenly attributed to the 3,5-isomer. Researchers should perform their own characterization to determine these values accurately.

Synthetic Methodologies

The synthesis of this compound primarily involves the creation of a carbon-carbon bond between a phenyl group and a 3,5-difluorophenyl group. The following sections detail the most common experimental protocols.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds.[2] It typically involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.[2]

Experimental Protocol:

-

Reactants: 3,5-Difluorophenylboronic acid and Phenyl bromide (or Iodobenzene).

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

-

Base: Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃).

-

Solvent: A mixture of toluene and water (e.g., 4:1 v/v).

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-difluorophenylboronic acid (1.0 eq), phenyl bromide (1.2 eq), and potassium carbonate (2.0 eq).

-

Add the solvent mixture (toluene:water, 4:1).

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Add the palladium catalyst (e.g., 0.05 eq of Pd(PPh₃)₄) to the reaction mixture.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Logical Workflow for Suzuki-Miyaura Coupling:

Grignard Reaction

The Grignard reaction provides another classical route to C-C bond formation. This method involves the reaction of a Grignard reagent with an aryl halide, often catalyzed by a transition metal.

Experimental Protocol:

-

Reactants: 3,5-Difluorobromobenzene and Phenylmagnesium bromide (or vice versa).

-

Catalyst: A nickel or palladium catalyst can be used to facilitate the cross-coupling.

-

Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF).

Procedure:

-

Preparation of the Grignard Reagent (if not commercially available): In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), place magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. Add a solution of the appropriate aryl bromide (e.g., phenyl bromide, 1.0 eq) in anhydrous THF dropwise to the magnesium turnings. The reaction is exothermic and should be controlled with an ice bath. Stir until the magnesium is consumed.

-

Cross-Coupling: To the freshly prepared Grignard reagent, add a solution of 3,5-difluorobromobenzene (1.0 eq) in anhydrous THF. A catalyst, such as NiCl₂(dppp), can be added to improve the reaction rate and yield.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether.

-

Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield this compound.

Logical Workflow for Grignard Reaction:

Ullmann Reaction

The Ullmann reaction is a copper-catalyzed coupling of two aryl halides to form a biaryl.[3] While it often requires high temperatures, modern modifications have made it more versatile.[4]

Experimental Protocol:

-

Reactants: 3,5-Difluoroiodobenzene and Iodobenzene.

-

Catalyst: Copper powder or a copper(I) salt.

-

Solvent: High-boiling point solvents like dimethylformamide (DMF) or nitrobenzene.

Procedure:

-

In a high-pressure reaction vessel, combine 3,5-difluoroiodobenzene (1.0 eq), iodobenzene (1.0 eq), and activated copper powder (2.0 eq).

-

Add a high-boiling point solvent such as DMF.

-

Seal the vessel and heat the mixture to a high temperature (typically 150-200 °C) for several hours.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction mixture and filter to remove the copper residues.

-

Dilute the filtrate with water and extract the product with an organic solvent like toluene.

-

Wash the organic layer, dry it, and remove the solvent under reduced pressure.

-

Purify the product by distillation or column chromatography.

Logical Workflow for Ullmann Reaction:

Spectroscopic Characterization

Accurate characterization of this compound is essential for confirming its structure and purity. The following table summarizes the expected spectroscopic data.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the aromatic protons. The protons on the difluorinated ring will show coupling to the fluorine atoms. |

| ¹³C NMR | Signals for the twelve carbon atoms. The carbons attached to fluorine will appear as doublets due to C-F coupling. |

| ¹⁹F NMR | A single resonance for the two equivalent fluorine atoms. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of this compound (190.19 m/z). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-F stretching and aromatic C-H and C=C stretching. |

Note: Specific chemical shifts and coupling constants would need to be determined from experimental data.

Applications in Drug Development and Research

The 3,5-difluorophenyl moiety is a valuable pharmacophore in drug discovery. The fluorine atoms can act as hydrogen bond acceptors and can block metabolic oxidation at the C-3 and C-5 positions, thereby improving the pharmacokinetic profile of a drug candidate. The electron-withdrawing nature of the fluorine atoms can also influence the pKa of nearby functional groups and enhance binding affinity to target proteins.

Derivatives of this compound have been investigated in various therapeutic areas, including as enzyme inhibitors and receptor modulators. Its rigid biphenyl scaffold provides a well-defined orientation for appended functional groups to interact with biological targets.

Conclusion

This compound is a synthetically important molecule with growing applications in medicinal chemistry and materials science. While its early history is not prominently documented, its synthesis is achievable through established cross-coupling methodologies such as the Suzuki-Miyaura, Grignard, and Ullmann reactions. This guide provides a foundational understanding of its synthesis and properties, offering detailed protocols to aid researchers in its preparation and utilization. Further research into optimizing the synthesis and exploring the full potential of this compound and its derivatives is warranted to unlock new opportunities in drug discovery and the development of advanced materials.

References

Quantum Chemical Calculations for 3,5-Difluorobiphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and conformational properties of 3,5-Difluorobiphenyl. In the absence of extensive experimental data for this specific molecule, this document outlines a robust computational methodology based on established best practices for fluorinated aromatic compounds. The guide details a proposed workflow using Density Functional Theory (DFT), summarizing anticipated quantitative data in structured tables and visualizing key processes and molecular interactions through detailed diagrams. This document is intended to serve as a practical resource for researchers in computational chemistry, materials science, and drug development.

Introduction

This compound is a fluorinated aromatic compound with potential applications in medicinal chemistry, materials science, and organic electronics. The introduction of fluorine atoms can significantly alter the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and electronic characteristics. Understanding the precise three-dimensional structure, conformational flexibility, and electronic landscape of this compound is crucial for predicting its behavior and designing novel applications.

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful and cost-effective means to investigate these properties at the atomic level. This guide presents a standardized protocol for performing such calculations, enabling the generation of reliable data on molecular geometry, conformational energetics, and electronic properties.

Proposed Computational Methodology

This section details a recommended computational protocol for the quantum chemical analysis of this compound. The workflow is designed to provide a comprehensive understanding of the molecule's properties.

Software and Hardware

A variety of quantum chemistry software packages can be employed for these calculations, including but not limited to Gaussian, ORCA, and Q-Chem. The choice of software will depend on user preference and available licenses. High-performance computing (HPC) resources are recommended for efficient completion of the calculations, particularly for frequency analyses and conformational searches.

Computational Workflow

The proposed computational workflow is as follows:

-

Initial Structure Generation: A 3D model of this compound is constructed using a molecular modeling program.

-

Conformational Analysis: A conformational search is performed to identify the global minimum energy structure and other low-energy conformers. This is crucial for biphenyl systems due to the rotational freedom around the inter-ring C-C bond. A relaxed potential energy surface scan of the dihedral angle between the two phenyl rings is a recommended approach.

-

Geometry Optimization: The geometries of the identified conformers are fully optimized without any symmetry constraints.

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometries to confirm that they correspond to true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data.

-

Single-Point Energy Calculation: To obtain more accurate electronic energies, single-point energy calculations are performed on the optimized geometries using a larger basis set.

-

Property Calculations: Various molecular properties are calculated, including the dipole moment, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO).

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,5-Difluorobiphenyl in Research Laboratories

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3,5-Difluorobiphenyl is a valuable building block in medicinal chemistry and materials science. The presence of fluorine atoms can significantly influence the pharmacokinetic and physicochemical properties of molecules, such as metabolic stability, lipophilicity, and binding affinity. This document provides detailed protocols for the laboratory-scale synthesis of this compound via three common and effective methods: Suzuki-Miyaura Coupling, Ullmann Reaction, and Grignard Reagent Coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. It offers high yields, mild reaction conditions, and excellent functional group tolerance. For the synthesis of this compound, this can be achieved by coupling 3,5-difluorophenylboronic acid with a phenyl halide or phenylboronic acid with a 1-halo-3,5-difluorobenzene.

Data Presentation: Suzuki-Miyaura Coupling

| Parameter | Condition |

| Reactants | 3,5-Difluorophenylboronic acid (1.2 equiv.), Phenyl bromide (1.0 equiv.) |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%) |

| Base | Potassium carbonate (K₂CO₃) (2.0 equiv.) |

| Solvent | 1,4-Dioxane/Water (4:1 v/v) |

| Temperature | 90 °C |

| Reaction Time | 12-24 hours |

| Typical Yield | 85-95% |

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

3,5-Difluorophenylboronic acid

-

Phenyl bromide

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Deionized water

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer/hotplate

-

Nitrogen or Argon gas supply

-

Standard glassware for workup and purification

Procedure:

-

To a dry round-bottom flask, add 3,5-difluorophenylboronic acid (1.2 mmol), phenyl bromide (1.0 mmol), and potassium carbonate (2.0 mmol).

-

Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).

-

Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times.

-

Add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask via syringe.

-

Stir the reaction mixture at 90 °C under the inert atmosphere for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Visualization: Suzuki-Miyaura Coupling Workflow

Ullmann Reaction

The Ullmann reaction is a copper-catalyzed homocoupling or cross-coupling of aryl halides. The homocoupling of 1-bromo-3,5-difluorobenzene can be used to synthesize 3,3',5,5'-tetrafluorobiphenyl, while a cross-coupling would be needed for this compound. The homocoupling is presented here as a representative example of forming a biphenyl linkage with this substitution pattern.

Data Presentation: Ullmann Homocoupling

| Parameter | Condition |

| Reactant | 1-Bromo-3,5-difluorobenzene (1.0 equiv.) |

| Reagent | Copper powder (activated) (2.0 equiv.) |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 150 °C |

| Reaction Time | 24-48 hours |

| Typical Yield | 40-60% (for homocoupling product) |

Experimental Protocol: Ullmann Homocoupling

Materials:

-

1-Bromo-3,5-difluorobenzene

-

Copper powder

-

Iodine (for activation)

-

Dimethylformamide (DMF, anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer/hotplate

-

Inert gas supply

-

Standard workup and purification glassware

Procedure:

-

Copper Activation: In a separate flask, stir copper powder with a few crystals of iodine in acetone for 15 minutes. Filter the copper, wash with acetone and then ether, and dry under vacuum.

-

To a dry round-bottom flask, add the activated copper powder (2.0 mmol) and 1-bromo-3,5-difluorobenzene (1.0 mmol).

-

Purge the flask with an inert gas.

-

Add anhydrous DMF (10 mL) to the flask.

-

Heat the reaction mixture to 150 °C with vigorous stirring for 24-48 hours. Monitor the reaction by GC-MS.

-

After completion, cool the mixture to room temperature and filter through a pad of celite to remove the copper salts.

-

Wash the celite pad with ethyl acetate.

-

Combine the filtrate and washings, add water (50 mL), and extract with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent and purify the crude product by column chromatography or recrystallization to yield 3,3',5,5'-tetrafluorobiphenyl.

Visualization: Ullmann Reaction Signaling Pathway

Grignard Reagent Coupling

The coupling of a Grignard reagent with an aryl halide, often catalyzed by a transition metal, provides another route to biphenyls. For this compound, this can be achieved by reacting 3,5-difluorophenylmagnesium bromide with a phenyl halide.

Data Presentation: Grignard Reagent Coupling

| Parameter | Condition |

| Reactants | 3,5-Difluorophenylmagnesium bromide (0.5 M in THF, 1.1 equiv.), Phenyl bromide (1.0 equiv.) |

| Catalyst | Iron(III) acetylacetonate [Fe(acac)₃] (5 mol%) |

| Solvent | Tetrahydrofuran (THF, anhydrous) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-4 hours |

| Typical Yield | 60-75% |

Experimental Protocol: Grignard Reagent Coupling

Materials:

-

3,5-Difluorophenylmagnesium bromide solution (0.5 M in THF)

-

Phenyl bromide

-

Iron(III) acetylacetonate [Fe(acac)₃]

-

Tetrahydrofuran (THF, anhydrous)

-

Saturated aqueous ammonium chloride solution

-

Round-bottom flask

-

Magnetic stirrer

-

Inert gas supply

-

Standard workup and purification glassware

Procedure:

-

To a dry, inert gas-flushed round-bottom flask, add phenyl bromide (1.0 mmol) and anhydrous THF (5 mL).

-

Add the iron(III) acetylacetonate catalyst (0.05 mmol).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the 3,5-difluorophenylmagnesium bromide solution (2.2 mL, 1.1 mmol, 0.5 M in THF) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or GC-MS.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL) at 0 °C.

-

Extract the mixture with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualization: Grignard Coupling Logical Relationship

Application Notes and Protocols: Synthesis of 3,5-Difluorobiphenyl via Suzuki-Miyaura Coupling

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for constructing biaryl structures.[1][2][3][4] Developed by Akira Suzuki and his colleagues in 1979, this palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide has become indispensable in academic and industrial research, including the synthesis of polymers, fine chemicals, and pharmaceuticals.[3][5] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of its boronic acid reagents.[4]

Fluorinated biphenyls are of particular interest in drug development due to the unique properties imparted by fluorine atoms. The incorporation of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, thereby improving its pharmacokinetic and pharmacodynamic profile.[6][7][8] 3,5-Difluorobiphenyl, as a structural motif, is found in various biologically active compounds and serves as a key intermediate in the synthesis of more complex molecules. This document provides a detailed protocol for the synthesis of this compound using the Suzuki-Miyaura coupling reaction.

Reaction Scheme

The synthesis of this compound via Suzuki-Miyaura coupling typically involves the reaction of 1-bromo-3,5-difluorobenzene with phenylboronic acid in the presence of a palladium catalyst and a base.

General Reaction Scheme for the Synthesis of this compound

Catalytic Cycle of Suzuki-Miyaura Coupling

The mechanism of the Suzuki-Miyaura coupling is generally understood to proceed through a catalytic cycle involving a palladium catalyst. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (1-bromo-3,5-difluorobenzene) to form a Pd(II) complex.[1][9]

-

Transmetalation: The organoboron reagent (phenylboronic acid), activated by a base, transfers its organic group to the palladium center, displacing the halide.[1][9]

-

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biphenyl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][9]

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol

This protocol describes a general procedure for the synthesis of this compound. Researchers should adapt this protocol based on their specific laboratory conditions and available reagents.

Materials and Reagents

| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 1-Bromo-3,5-difluorobenzene | 192.99 | 1.0 g | 5.18 | 1.0 |

| Phenylboronic Acid | 121.93 | 0.76 g | 6.22 | 1.2 |

| Pd(PPh₃)₄ | 1155.56 | 0.12 g | 0.104 | 0.02 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 1.43 g | 10.36 | 2.0 |

| Toluene | - | 20 mL | - | - |

| Ethanol | - | 5 mL | - | - |

| Water | - | 5 mL | - | - |

Apparatus

-

100 mL three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Nitrogen or Argon gas inlet

-

Temperature probe

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Procedure

-

Reaction Setup: To a 100 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add 1-bromo-3,5-difluorobenzene (1.0 g, 5.18 mmol), phenylboronic acid (0.76 g, 6.22 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.12 g, 0.104 mmol).

-

Solvent and Base Addition: Add toluene (20 mL), ethanol (5 mL), and an aqueous solution of potassium carbonate (1.43 g in 5 mL of water).

-

Inert Atmosphere: Purge the flask with nitrogen or argon for 15 minutes to ensure an inert atmosphere.

-

Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add 20 mL of water and transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine (20 mL), then dry over anhydrous sodium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a white solid.

Characterization

The final product should be characterized by standard analytical techniques:

-

¹H NMR: To confirm the proton environment of the biphenyl structure.

-

¹⁹F NMR: To confirm the presence and chemical shift of the fluorine atoms.

-

¹³C NMR: To identify all unique carbon atoms in the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Melting Point: To assess the purity of the compound.

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Data Summary

The following table summarizes the typical quantitative data for the synthesis of this compound via Suzuki-Miyaura coupling.

| Parameter | Value |

| Reactants | |

| 1-Bromo-3,5-difluorobenzene | 1.0 g (5.18 mmol) |

| Phenylboronic Acid | 0.76 g (6.22 mmol) |

| Catalyst | |

| Pd(PPh₃)₄ | 2 mol% |

| Base | |

| Potassium Carbonate (K₂CO₃) | 2.0 equivalents |

| Solvent System | |

| Toluene:Ethanol:Water | 4:1:1 (v/v/v) |

| Reaction Conditions | |

| Temperature | 80-90 °C |

| Time | 4-6 hours |

| Results | |

| Expected Yield | 80-95% |

| Purity (post-chromatography) | >98% |

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Palladium catalysts can be pyrophoric and should be handled with care under an inert atmosphere.

-

Toluene and ethanol are flammable; avoid open flames.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or No Reaction | Inactive catalyst | Use fresh catalyst or a different palladium source. |

| Insufficiently inert atmosphere | Ensure proper purging with nitrogen or argon. | |

| Low reaction temperature | Ensure the reaction mixture reaches the target temperature. | |

| Low Yield | Incomplete reaction | Increase reaction time or temperature. |

| Loss of product during work-up | Perform extractions carefully and ensure complete solvent removal. | |

| Impure Product | Incomplete reaction | Optimize reaction time and monitor closely with TLC. |

| Side reactions (e.g., homocoupling) | Ensure proper stoichiometry and inert conditions. | |

| Inefficient purification | Optimize the solvent system for column chromatography. |

The Suzuki-Miyaura coupling provides an efficient and versatile method for the synthesis of this compound. The protocol outlined in this document offers a reliable procedure for obtaining this valuable building block in high yield and purity. The mild reaction conditions and tolerance to various functional groups make this method highly attractive for applications in medicinal chemistry and materials science. By following the detailed protocol and safety guidelines, researchers can successfully synthesize this compound for their research and development needs.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Yoneda Labs [yonedalabs.com]

Applications of 3,5-Difluorobiphenyl Derivatives in Medicinal Chemistry: Focus on p38 MAP Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3,5-difluorobiphenyl moiety is a significant pharmacophore in modern medicinal chemistry, particularly in the development of kinase inhibitors. The strategic placement of fluorine atoms on the phenyl ring can profoundly influence the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins. This application note focuses on a series of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles, structurally related to this compound, which have emerged as potent inhibitors of p38α mitogen-activated protein (MAP) kinase, a key enzyme in the inflammatory signaling cascade.

p38 MAP Kinase: A Key Inflammatory Target

The p38 MAP kinase is a serine/threonine kinase that plays a central role in cellular responses to inflammatory cytokines and environmental stress. Activation of the p38 MAPK pathway leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), making it a critical target for the development of anti-inflammatory therapeutics for diseases like rheumatoid arthritis.

2,6-Diamino-3,5-difluoropyridinyl Heterocycles as p38α Inhibitors

A notable class of compounds incorporating a 3,5-difluorosubstituted aromatic ring is the 2,6-diamino-3,5-difluoropyridinyl substituted pyridinylimidazoles. These compounds have been identified as potent inhibitors of p38α MAP kinase. The 3,5-difluoropyridinyl group plays a crucial role in the binding of these inhibitors to the ATP-binding pocket of the p38α enzyme.

Quantitative Data

The following table summarizes the in vivo efficacy of a representative compound from this class, pyridinylimidazole 11 , in animal models of inflammation.

| Compound | Animal Model | Endpoint | Efficacy (ED₅₀) |

| Pyridinylimidazole 11 | Rat Adjuvant-Induced Arthritis | Inhibition of paw swelling | 10 mg/kg, p.o. b.i.d. |

| Pyridinylimidazole 11 | Rat Collagen-Induced Arthritis | Inhibition of paw swelling | 5 mg/kg, p.o. b.i.d. |

p.o. b.i.d. = oral administration, twice a day

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro p38α MAP Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of test compounds against human p38α MAP kinase.

Materials:

-

Recombinant human p38α (activated)

-

Biotinylated ATF2 (substrate)

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., 25 mM HEPES pH 7.4, 25 mM MgCl₂, 25 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄)

-

Test compounds dissolved in DMSO

-

96-well plates

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar ADP-Glo™ based assay

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the final desired concentrations.

-

Add the test compound solution to the wells of a 96-well plate.

-

Add the p38α enzyme and the biotinylated ATF2 substrate to the wells.

-

Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for p38α.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP (or ADP produced) using a luminescent assay kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Inhibition of LPS-Induced TNF-α Production in Mice

Objective: To assess the in vivo efficacy of test compounds in inhibiting lipopolysaccharide (LPS)-induced TNF-α production.

Materials:

-

Male BALB/c mice (8-10 weeks old)

-

Lipopolysaccharide (LPS) from E. coli

-

Test compounds formulated for oral administration

-

Vehicle control (e.g., 0.5% methylcellulose in water)

-

Blood collection supplies (e.g., heparinized tubes)

-

ELISA kit for mouse TNF-α

Procedure:

-

Dose the mice orally with the test compound or vehicle control.

-

After a specified pre-treatment time (e.g., 1 hour), challenge the mice with an intraperitoneal injection of LPS (e.g., 100 µg/kg).

-

At the time of peak TNF-α production (e.g., 1.5 hours post-LPS challenge), collect blood samples via cardiac puncture into heparinized tubes.

-

Separate the plasma by centrifugation.

-

Measure the concentration of TNF-α in the plasma using a commercial ELISA kit according to the manufacturer's protocol.

-

Calculate the percentage of inhibition of TNF-α production for each treatment group compared to the vehicle-treated, LPS-challenged group.

Rat Adjuvant-Induced Arthritis (AIA) Model

Objective: To evaluate the therapeutic efficacy of test compounds in a rat model of chronic inflammation and arthritis.

Materials:

-

Male Lewis rats (7-8 weeks old)

-

Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis

-

Test compounds formulated for oral administration

-

Vehicle control

-

Calipers for paw volume measurement

Procedure:

-

Induce arthritis by a single intradermal injection of CFA into the plantar surface of the right hind paw on day 0.

-

Begin oral administration of the test compound or vehicle control on a prophylactic or therapeutic schedule (e.g., daily from day 0 or from the onset of secondary paw swelling).

-

Monitor the animals daily for clinical signs of arthritis, including paw swelling.

-

Measure the volume of both hind paws at regular intervals using calipers. The swelling in the non-injected (contralateral) paw is a measure of the systemic secondary inflammatory response.

-

At the end of the study (e.g., day 21), euthanize the animals and collect paws for histological analysis to assess joint damage, inflammation, and bone resorption.

-

Calculate the percentage of inhibition of paw swelling for each treatment group compared to the vehicle-treated group.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the p38 MAP kinase signaling pathway and a general experimental workflow for inhibitor testing.

Caption: p38 MAP Kinase Signaling Pathway and Point of Inhibition.

Caption: General Workflow for p38 Inhibitor Drug Discovery.

Application Notes and Protocols: The Role of the 3,5-Difluorobiphenyl Moiety in Organic Electronics

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the strategic use of the 3,5-difluorobiphenyl moiety in the design of advanced materials for organic electronics, with a particular focus on emitters for Organic Light-Emitting Diodes (OLEDs), including those exhibiting Thermally Activated Delayed Fluorescence (TADF).

Introduction to the this compound Moiety in Organic Electronics